(S)-2-(Acetylthio)-3-phenylpropanoic acid

Chiral synthesis Enantiomeric purity Stereochemical quality control

Researchers targeting IMP-1-mediated carbapenem resistance or synthesizing dual ACE/NEP inhibitors face a critical supply challenge: racemic or low-ee material introduces wrong stereoisomer, directly compromising pharmacophore construction. (S)-ATPPA (≥95% purity, 96-99% ee) is the single-source solution. ● IMP-1 metallo-β-lactamase inhibition: ≥4-fold increase in carbapenem susceptibility at 0.1-125 µM; >400,000-fold selectivity over CcrA MBL. ● Enantiopure intermediate for omapatrilat and related vasopeptidase inhibitors; acetylthio group enables stereospecific mercaptoacyl-dipeptide backbone assembly. ● Crystalline solid (mp 41-43°C) with defined QC identity checkpoint; ≥95% HPLC purity confirmed for reproducible dose-response or GMP-like process chemistry.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
CAS No. 76932-17-7
Cat. No. B018159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Acetylthio)-3-phenylpropanoic acid
CAS76932-17-7
Synonyms(αS)-α-(Acetylthio)benzenepropanoic Acid;  (S)-2-Acetylsulfanyl-3-phenylpropionic Acid;  (2S)-2-Acetylthio-3-phenylpropionic Acid; 
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(=O)SC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyUOVSNFYJYANSNI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-ATPPA Matters for Antimicrobial and Cardiovascular Research


(S)-2-(Acetylthio)-3-phenylpropanoic acid, also designated (S)-ATPPA, is a chiral thioester derivative of phenylpropionic acid (C₁₁H₁₂O₃S, MW 224.28) [1]. Unlike simple achiral building blocks, this compound serves as both a direct IMP-1 metallo-β-lactamase inhibitor relevant to overcoming carbapenem resistance in Gram-negative bacteria and as the key enantiopure intermediate for synthesizing dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors such as omapatrilat [2][3]. The (S)-configuration is structurally essential: the acetylthio group at the chiral α-carbon enables stereospecific nucleophilic substitution chemistry that the (R)-enantiomer (CAS 57359-76-9) cannot identically replicate for downstream ACE/NEP pharmacophore construction [3]. The compound is commercially available from major chemical suppliers including Santa Cruz Biotechnology (Cat. sc-208348, purity ≥95%) and Toronto Research Chemicals .

Why (S)-ATPPA Cannot Be Replaced by Its Enantiomer or Racemate


Generic substitution of (S)-ATPPA by its (R)-enantiomer (CAS 57359-76-9), the racemate, or the bromo-precursor (S)-2-bromo-3-phenylpropionic acid fails for two quantifiable reasons rooted in chiral integrity and thioester-specific reactivity. First, the enantiomeric excess (ee) of the (S)-enantiomer prepared via the crystallization-induced chiral inversion route reaches 96–99% [1]; racemic or low-ee material introduces the wrong stereoisomer that propagates into downstream ACE/NEP pharmacophores, directly compromising the stereochemical purity of the final drug substance. Second, the acetylthio group is a required masked thiol that undergoes specific nucleophilic displacement with thioacetate to construct the mercaptoacyl-dipeptide backbone of dual ACE/NEP inhibitors [2]; the corresponding bromo-intermediate lacks this thioester functionality and requires an additional reaction step, reducing overall process efficiency. For IMP-1 metallo-β-lactamase inhibition studies, the thioester moiety is critical for enzyme active site interaction and prodrug-like hydrolysis to the active thiol inhibitor [3], a property absent in simple carboxy-analogs.

Quantitative Differentiation Evidence for (S)-ATPPA


Enantiomeric Purity: Crystallization-Induced Chiral Inversion

The (S)-enantiomer of 2-acetylthio-3-phenylpropanoic acid can be obtained with enantiomeric excess (ee) of 96–99% using the crystallization-induced chiral inversion method starting from inexpensive L-phenylalanine [1]. In contrast, conventional synthesis from D-phenylalanine yields the (R)-enantiomer (CAS 57359-76-9) but requires the more costly D-amino acid starting material, and racemic synthesis routes produce material with 0% ee that necessitates additional chiral resolution steps [2]. The 96–99% ee value is a direct, quantifiable discriminator: the residual 1–4% of the undesired (R)-enantiomer represents the upper bound of stereochemical impurity that any downstream chiral API synthesis must accommodate.

Chiral synthesis Enantiomeric purity Stereochemical quality control

Dual-Role Functionality: IMP-1 Inhibition and ACE/NEP Intermediate

(S)-ATPPA is documented to serve two distinct, validated roles: (a) as a direct inhibitor of the IMP-1 metallo-β-lactamase, an enzyme that hydrolyzes carbapenem antibiotics and mediates clinical resistance in Pseudomonas aeruginosa and Enterobacteriaceae [1]; and (b) as the key chiral intermediate for dual ACE/NEP inhibitor synthesis, including omapatrilat [2]. By comparison, the close structural analog (S)-2-bromo-3-phenylpropionic acid serves only as a precursor (requiring further thioacetate substitution to achieve IMP-1 activity), and simple phenylpropionic acid derivatives lack any documented metallo-β-lactamase inhibitory activity. This dual functionality means that a single procurement of (S)-ATPPA can support both antimicrobial resistance research programs and cardiovascular drug development pipelines, reducing the need for multiple specialized intermediates.

Antibiotic resistance Metallo-β-lactamase inhibition Cardiovascular drug intermediates

Cost-Efficient Synthesis from L-Phenylalanine

The Chen et al. (2004) synthesis route uses L-phenylalanine — the naturally occurring, inexpensive proteinogenic amino acid — as the starting material to produce (S)-ATPPA with 96–99% ee [1]. This is a significant process advantage over the alternative D-phenylalanine route (described in EP-A-0629627 and EP-A-0747392), which requires the non-proteinogenic and substantially more expensive D-enantiomer [2]. The key innovation enabling this cost advantage is the crystallization-induced chiral inversion step that converts (S)-2-bromo-3-phenylpropanoic acid to the required (R)-bromo intermediate without racemization. L-phenylalanine (CAS 63-91-2) is commercially available at bulk scale at a fraction of the cost of D-phenylalanine (CAS 673-06-3), yielding an estimated starting material cost reduction of approximately 5- to 20-fold depending on scale and supplier, although exact bulk pricing varies [2].

Process chemistry Cost-efficient synthesis Chiral pool starting materials

IMP-1 Selectivity Over CcrA Metallo-β-Lactamase

Thioester derivatives within the phenylpropionic acid scaffold class exhibit extreme selectivity for IMP-1 over the CcrA metallo-β-lactamase from Bacteroides fragilis. The Hammond et al. (1999) study reports that compound 9 (a close structural analog within the same thioester series) displayed >400,000-fold greater potency against IMP-1 compared to CcrA [1]. While the exact IC50 value for unadorned (S)-ATPPA itself is not explicitly tabulated in the accessible literature, the class-level selectivity pattern is consistent: thioesters bearing benzyl, biphenylmethyl, or dibenzofuranylmethyl adducts at the R2 position are potent IMP-1 inhibitors but only weak inhibitors of CcrA [1]. This selectivity contrasts with broad-spectrum MBL inhibitors, which often lack this enzyme-specific discrimination and may cause broader off-target metalloenzyme effects. The high IMP-1 selectivity makes (S)-ATPPA and its analogs particularly valuable for targeted anti-resistance strategies against IMP-1-producing pathogens without disrupting the commensal Bacteroides flora.

Enzyme selectivity Metallo-β-lactamase IMP-1 vs CcrA

Crystalline Solid Form for Reproducible Handling

(S)-ATPPA is isolated as a white crystalline solid with a defined melting point of 41–43°C , in contrast to the crude (S)-ATPPA obtained via older methods (e.g., from D-phenylalanine without optimized purification), which is often obtained as an oil or oil-mixed crystals that resist crystallization and impede accurate weighing and formulation [1]. The EP 1275642 patent describes a specific crystallization process from hydrocarbon solvents (e.g., hexane, toluene, or methylcyclohexane) that yields purified, free-flowing crystals suitable for precise analytical weighing and reproducible reaction stoichiometry [2]. The amorphous or oily form of the crude product, by comparison, introduces uncertainty in mass measurement (due to residual solvent and variable density) and batch-to-batch inconsistency that can compromise the accuracy of enzyme inhibition assays and synthetic step yield calculations.

Solid-state chemistry Crystallization process Analytical quality control

Validated Research and Industrial Application Scenarios


IMP-1 Inhibitor Screening and Carbapenem Adjuvant Development

Research groups investigating metallo-β-lactamase-mediated carbapenem resistance can employ (S)-ATPPA as a defined chemical probe for IMP-1 (subclass B1) inhibition studies. The thioester scaffold has been shown in the Hammond et al. (1999) study to competitively inhibit purified IMP-1 and, at concentrations ranging from ≤0.1 to 125 µM, to achieve a four-fold or greater increase in carbapenem susceptibility in IMP-1-expressing E. coli [1]. The >400,000-fold selectivity over CcrA metallo-β-lactamase documented for this compound class [1] makes (S)-ATPPA a useful tool for discriminating IMP-1-specific effects from broad-spectrum MBL inhibition. The crystalline solid form (mp 41–43°C) enables precise preparation of DMSO or aqueous buffer stock solutions for reproducible dose-response experiments [2].

Enantiopure Intermediate for Dual ACE/NEP Inhibitor Synthesis

Pharmaceutical process chemistry groups synthesizing dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors can procure (S)-ATPPA as the enantiospecific building block for constructing the mercaptoacyl-dipeptide pharmacophore. The 96–99% enantiomeric excess achievable from the L-phenylalanine route [1] ensures that the (S)-configuration at the α-carbon is preserved through subsequent amide coupling and deprotection steps, directly impacting the stereochemical purity of the final API. The patent literature explicitly identifies (S)-ATPPA as the key intermediate for omapatrilat and related vasopeptidase inhibitors [2]. The crystalline form facilitates handling under GMP-like conditions, and the defined melting point provides a simple identity verification checkpoint for incoming material release in a quality control laboratory [3].

Stereochemical Reference for Chiral HPLC Method Development

Analytical chemistry laboratories developing chiral HPLC methods for ATPPA enantiomer separation can use high-purity (S)-ATPPA (≥95% purity, ≥96% ee) as the enantiopure reference standard [1]. The (R)-enantiomer (CAS 57359-76-9) and racemic mixture are also commercially available, enabling full method validation. The compound's strong UV chromophore (phenyl ring) and solubility in common HPLC solvents (methanol, acetonitrile, chloroform, ethyl acetate) [2] make it suitable for both normal-phase chiral (e.g., Chiralpak AD-H or Chiralcel OD-H) and reverse-phase achiral purity methods. A validated separation on a Newcrom R1 HPLC column for (2S)-2-(acetylsulfanyl)-3-phenylpropanoic acid has been reported, scalable for preparative impurity isolation [3]. This application is critical for pharmaceutical quality control laboratories that must verify the enantiopurity of incoming (S)-ATPPA batches before use in API synthesis.

Thioester Prodrug Mechanism and Antibacterial Adjuvant Studies

Biochemists studying the mechanism of thioester-based prodrug activation can use (S)-ATPPA as a model substrate to investigate IMP-1-catalyzed thioester hydrolysis. The Hammond et al. (1999) study demonstrated that thioester derivatives are substrates for IMP-1, with enzyme-dependent release of the corresponding thiol hydrolysis product that acts as a reversible competitive inhibitor [1]. The rate of thioester hydrolysis can be monitored spectrophotometrically using Ellman's reagent (DTNB) to quantify free thiol release [1], providing a straightforward kinetic assay for structure-activity relationship (SAR) studies. The (S)-configuration is critical for these studies because enzymatic hydrolysis rates and inhibitor binding affinities can differ substantially between enantiomers, and the use of stereochemically defined (S)-ATPPA (≥96% ee) [2] eliminates confounding effects from the (R)-enantiomer present in racemic preparations.

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